(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone
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Description
The compound is a complex organic molecule that likely contains a thienopyridinone core structure . Thienopyridinones are a class of organic compounds containing a thiophene ring fused to a pyridinone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues . This was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Scientific Research Applications
Synthesis and Antioxidant Properties
Research has explored the synthesis of derivatives related to the compound , focusing on their antioxidant properties. For example, the bromination of bis(3,4-dimethoxyphenyl)methanone led to products with varying bromine substitutions, demonstrating significant antioxidant power in vitro, comparable to synthetic standard antioxidants (Balaydın et al., 2010).
Anticancer and Antimicrobial Agents
Novel heterocyclic compounds incorporating elements similar to the compound of interest have been synthesized, showing promising anticancer and antimicrobial activities. These compounds incorporate oxazole, pyrazoline, and pyridine moieties, tested for their effectiveness against a variety of cancer cell lines and pathogenic strains, indicating their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Structural Analysis
The crystal and molecular structure of derivatives have been examined, with findings detailing the geometric orientation and intermolecular interactions, such as hydrogen bonding, which contribute to the understanding of their chemical behavior and potential applications in material science or pharmaceuticals (Lakshminarayana et al., 2009).
Chiral Intermediate Production
The production of key chiral intermediates for drugs like Betahistine has been investigated, using microorganisms for the stereoselective reduction of related compounds. This biotransformation process highlights the importance of such chemical structures in synthesizing active pharmaceutical ingredients with high enantiomeric excess and yield, demonstrating the versatility of microbial cells in chemical synthesis (Ni et al., 2012).
Radical Functionalized Monothiophenes
The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals related to the core structure have been reported. These studies provide insight into the electronic properties and stability of radical-containing compounds, contributing to the field of organic electronics and materials science (Chahma et al., 2021).
properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-12-5-3-4-11(15(12)21-2)16(19)18-7-6-13-10(9-18)8-14(17)22-13/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWURLFTHUNFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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